1-isopropyl-3-(piperidin-3-yl)tetrahydropyrimidin-2(1H)-one
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Overview
Description
1-isopropyl-3-(piperidin-3-yl)tetrahydropyrimidin-2(1H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an isopropyl group, a piperidinyl group, and a tetrahydropyrimidinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-3-(piperidin-3-yl)tetrahydropyrimidin-2(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of isopropylamine with a suitable diketone, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific catalysts, and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
1-isopropyl-3-(piperidin-3-yl)tetrahydropyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-isopropyl-3-(piperidin-3-yl)tetrahydropyrimidin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-isopropyl-3-(piperidin-3-yl)tetrahydropyrimidin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to alterations in cellular functions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-isopropyl-3-(piperidin-3-yl)pyrimidin-2(1H)-one
- 1-isopropyl-3-(piperidin-3-yl)tetrahydropyrimidin-4(1H)-one
- 1-isopropyl-3-(piperidin-3-yl)tetrahydropyrimidin-6(1H)-one
Uniqueness
1-isopropyl-3-(piperidin-3-yl)tetrahydropyrimidin-2(1H)-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C12H23N3O |
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Molecular Weight |
225.33 g/mol |
IUPAC Name |
1-piperidin-3-yl-3-propan-2-yl-1,3-diazinan-2-one |
InChI |
InChI=1S/C12H23N3O/c1-10(2)14-7-4-8-15(12(14)16)11-5-3-6-13-9-11/h10-11,13H,3-9H2,1-2H3 |
InChI Key |
DASDTWPLCYZOSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCCN(C1=O)C2CCCNC2 |
Origin of Product |
United States |
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